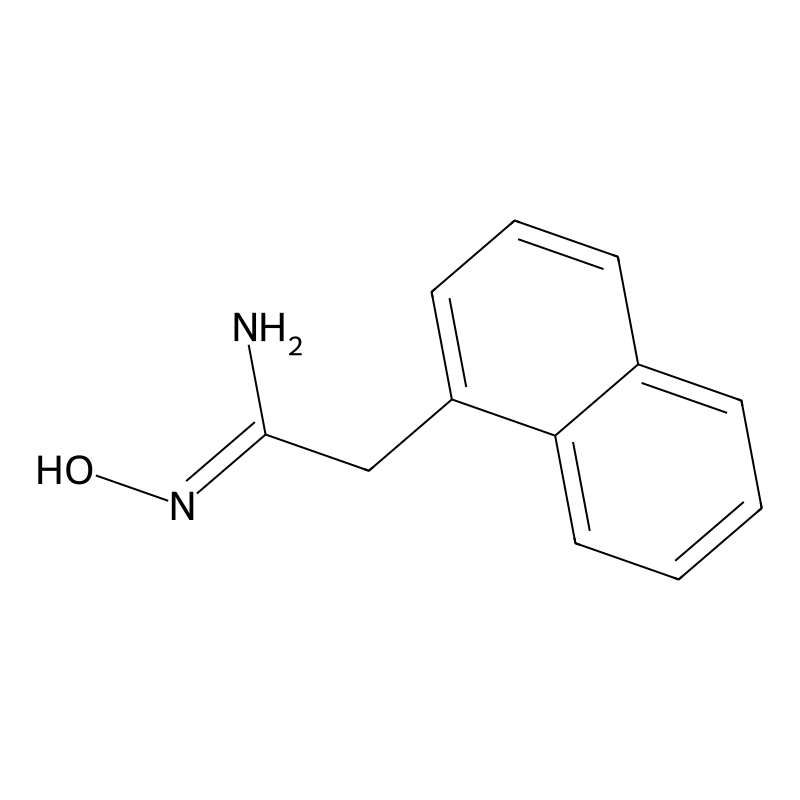

2-(Naphth-1-Yl)Acetamide Oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Ionizing Radiation Detection

Specific Scientific Field: Radioanalytical and Nuclear Chemistry

Summary of the Application: “2-(1-Naphthyl)acetamidoxime” is used in the synthesis of scintillating resins for ionizing radiation detection.

Methods of Application or Experimental Procedures: The resins were synthesized with 2-(1-naphthyl)-5-phenyloxazole (α-NPO) or 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (v-NPO) fluor in polystyrene (PS) or poly (4-methyl styrene) (PVT) matrices.

Results or Outcomes: The studies showed a 60% reduction in luminosity and 80% reduction in detection efficiency for α-NPO samples, while v-NPO resins retained detection properties.

Photophysics and Photochemistry

Specific Scientific Field: Photochemical & Photobiological Sciences

Summary of the Application: The effect of ring size on the photophysics and photochemistry of styrylbenzothiazole has been investigated via systematic replacement of the phenyl ring of 1-phenyl-2-(2-benzothiazolyl)ethene with naphthyl and phenanthryl rings.

Methods of Application or Experimental Procedures: Steady state absorption and fluorescence techniques have been employed to record the spectra in a variety of solvents.

Substitution Site Effect

Specific Scientific Field: Organic Chemistry

Summary of the Application: The tiny change in the substitution site of the naphthyl group leads to a significant effect.

Methods of Application or Experimental Procedures: By introducing the naphthyl group into the 2,6-positions of anthracene, two different anthracene derivatives were synthesized.

Photostabilizer for Plant Growth Regulator

Specific Scientific Field: Plant Biology and Chemistry

Summary of the Application: β-Cyclodextrin has been used as a photostabilizer of the plant growth regulator 2-(1-naphthyl)acetamide in aqueous solution.

Methods of Application or Experimental Procedures: The study involves the use of β-Cyclodextrin to stabilize the plant growth regulator in an aqueous solution.

N-Heterocyclic Carbene Metal Complexes

Specific Scientific Field: Homogenous and Heterogeneous Catalysis

Summary of the Application: N-Heterocyclic carbene (NHC) ligands have become a privileged structural motif in modern homogenous and heterogeneous catalysis.

Methods of Application or Experimental Procedures: Many structurally diversified NHC ligands have been developed, varying in ring size, aryl or alkyl substituents attached to the nitrogen atom, the heteroatom incorporated in the ring core, or cyclic and acyclic backbone.

2-(Naphth-1-Yl)Acetamide Oxime is an organic compound featuring a naphthalene moiety attached to an acetamide oxime functional group. Its molecular formula is , and it has a molecular weight of approximately 200.24 g/mol. The compound is characterized by the presence of both a naphthyl group and an oxime functional group, which contributes to its unique chemical properties and potential biological activities.

- Oxidation: The oxime group can be oxidized to form corresponding carbonyl compounds, such as amides or ketones.

- Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to yield the corresponding naphthalene derivative and acetic acid.

- Condensation Reactions: The oxime can undergo condensation with various electrophiles, leading to the formation of more complex structures.

These reactions highlight the versatility of 2-(Naphth-1-Yl)Acetamide Oxime in organic synthesis and its potential utility in developing new chemical entities.

Research indicates that derivatives of 2-(Naphth-1-Yl)Acetamide Oxime exhibit significant biological activities. Notably, certain oxime-bearing naphthalene derivatives have been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation . Additionally, studies suggest potential anti-proliferative effects against various cancer cell lines, indicating its promise as a therapeutic agent in oncology.

The synthesis of 2-(Naphth-1-Yl)Acetamide Oxime typically involves the following steps:

- Starting Material: The reaction begins with 1-naphthylacetic acid.

- Reagent Addition: Hydroxylamine hydrochloride is added as a reagent.

- Reaction Conditions: The mixture is usually heated under reflux conditions to facilitate the reaction.

- Isolation: After completion, the product is isolated through filtration and purification processes such as recrystallization .

This method illustrates a straightforward approach to synthesizing this compound, making it accessible for further research and application.

2-(Naphth-1-Yl)Acetamide Oxime finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases.

- Chemical Research: It acts as a building block for synthesizing more complex organic molecules in medicinal chemistry.

- Material Science: Its unique properties could be explored in developing novel materials or coatings.

Interaction studies involving 2-(Naphth-1-Yl)Acetamide Oxime focus on its biochemical interactions, particularly with proteins involved in oxidative stress response pathways. The activation of the Nrf2 pathway suggests that this compound may interact with various cellular targets, influencing gene expression related to antioxidant defense mechanisms . Further studies are necessary to elucidate these interactions fully and determine their implications for therapeutic applications.

Several compounds share structural similarities with 2-(Naphth-1-Yl)Acetamide Oxime. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Naphthalen-2-yl)acetamide | Amide | Exhibits different biological activity profiles |

| 1-Naphthylhydroxylamine | Amino Compound | Used primarily in dye synthesis |

| N-(Phenyl)acetamide | Amide | Commonly studied for analgesic properties |

| N-(Substituted Phenyl)acetamides | Amides | Diverse pharmacological activities |

While these compounds share certain characteristics with 2-(Naphth-1-Yl)Acetamide Oxime, its specific structure and functional groups confer unique properties that may enhance its biological activity and applicability in drug development.

Nitrile-to-Amidoxime Conversion with Hydroxylamine

The most established and widely utilized synthetic route for preparing 2-(Naphth-1-Yl)Acetamide Oxime involves the direct conversion of the corresponding nitrile precursor using hydroxylamine [1] [2]. This classical approach represents the leading method for amidoxime synthesis due to the ready availability of nitrile starting materials and the reliability of the transformation [2].

The fundamental reaction mechanism proceeds through nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile triple bond [3] [4]. The reaction begins with the nitrogen atom of hydroxylamine attacking the carbon center of the nitrile group, forming a tetrahedral intermediate [5] [4]. This intermediate subsequently undergoes proton transfer reactions to yield the final amidoxime product through tautomerization from the initially formed imidic acid intermediate [5].

Table 1: Reaction Conditions for Nitrile-to-Amidoxime Conversion

| Parameter | Standard Conditions | Alternative Conditions | Yield Range |

|---|---|---|---|

| Temperature | Refluxing ethanol (78°C) | Room temperature to 100°C | 70-95% |

| Reaction Time | 1-48 hours | 30 minutes - 24 hours | - |

| Base | Sodium carbonate (2-6 equiv) | Triethylamine, potassium carbonate | - |

| Solvent | Ethanol/methanol | Water, ionic liquids | - |

| Hydroxylamine Source | Hydroxylamine hydrochloride | Aqueous hydroxylamine | - |

The use of hydroxylamine hydrochloride requires the presence of a base such as sodium carbonate or triethylamine to generate free hydroxylamine in situ [2]. The reaction typically proceeds in refluxing alcoholic solvents, with ethanol and methanol being the most commonly employed media [2]. Aromatic amidoximes generally provide higher yields compared to their aliphatic counterparts [2].

Recent mechanistic studies have revealed that the industrially relevant reaction between nitriles and hydroxylamine can produce significant amounts of amide by-products, particularly when electron-withdrawing substituents are present on aromatic nitriles [1] [3]. This side reaction occurs through initial oxygen atom attack by hydroxylamine, followed by subsequent reaction with additional hydroxylamine molecules [1].

Reaction of 1-Naphthylacetic Acid with Hydroxylamine Hydrochloride

An alternative synthetic approach involves the direct conversion of 1-naphthylacetic acid to 2-(Naphth-1-Yl)Acetamide Oxime through intermediate amide formation [6] [7]. This methodology represents a significant advancement in amidoxime synthesis as it circumvents the need for prior nitrile preparation [6].

The reaction proceeds through a sequential three-component coupling process involving the carboxylic acid, an amine, and hydroxylamine hydrochloride in the presence of a dehydrating agent [6] [7]. The mechanism involves initial activation of the carboxylic acid followed by amide formation and subsequent conversion to the amidoxime product [6].

Table 2: One-Pot Synthesis from Carboxylic Acids

| Reagent | Equivalents | Role | Reaction Conditions |

|---|---|---|---|

| 1-Naphthylacetic acid | 1.0 | Starting material | Room temperature to reflux |

| Triphenylphosphine | 3.0 | Dehydrating agent | Dichloromethane solvent |

| Iodine | 3.0 | Activating agent | 0°C initial temperature |

| Amine | 1.0 | Amide formation | 1 hour reaction time |

| Hydroxylamine hydrochloride | 1.5 | Amidoxime formation | 2 hours completion |

| Triethylamine | 6.5 | Base | Throughout reaction |

The procedure utilizes triphenylphosphine and iodine as a dehydrating system to facilitate the formation of the intermediate amide [6] [7]. The remarkable difference in reactivity between carboxylic acids and amides enables this one-pot transformation to proceed efficiently without complications from amidine side-product formation [6].

This approach offers several advantages including improved efficiency by avoiding laborious separation and purification of amide intermediates, mild reaction conditions that accommodate a range of starting materials, and moderate to good yields for various substrate combinations [6] [7].

Industrial Production Strategies

Industrial production of amidoximes, including 2-(Naphth-1-Yl)Acetamide Oxime, is typically carried out on multi-ton scales using alcohol-based solvent systems [3] [4]. The standard industrial procedure employs the nitrile-to-amidoxime conversion methodology due to its scalability and cost-effectiveness [8].

Table 3: Industrial Production Parameters

| Aspect | Specification | Optimization Factor |

|---|---|---|

| Scale | Multi-ton batches | Economic efficiency |

| Solvent System | Alcohol solutions (methanol/ethanol) | Solvent recovery systems |

| Temperature Control | 60-80°C | Energy consumption balance |

| Reaction Monitoring | High-performance liquid chromatography | Quality control |

| Purification | Crystallization/recrystallization | Product purity >95% |

| Waste Management | Solvent recycling | Environmental compliance |

Industrial operations face significant challenges related to the formation of amide by-products, which can reach substantial levels depending on the nature of the nitrile substrate [3] [4]. These by-products create analytical and purification issues that impact both product quality and economic viability [3].

To address these challenges, recent industrial developments have focused on the implementation of ionic liquid-based reaction media [3]. Specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have demonstrated the ability to simultaneously decrease reaction times while eliminating amide side-products [3]. This approach provides a more efficient and selective synthesis pathway that maintains industrial practicality [3].

The industrial synthesis of 1-naphthylacetic acid, a key precursor, involves the condensation reaction of naphthalene with chloroacetic acid in the presence of catalysts such as potassium chloride or aluminum compounds [9]. Large-scale production utilizes molecular sieve technology at temperatures around 200°C, achieving yields of approximately 96.7% with product purities exceeding 98.8% [9].

Green Chemistry Approaches (Solvent-Free, Ultrasound-Assisted)

Contemporary synthetic chemistry has increasingly focused on developing environmentally sustainable methodologies for amidoxime synthesis that align with green chemistry principles [10] [11]. These approaches emphasize the reduction of hazardous solvents, energy consumption, and waste generation while maintaining or improving synthetic efficiency [10].

Solvent-Free Synthesis Methods

Solvent-free synthetic protocols represent a significant advancement in sustainable amidoxime preparation [2] [12]. The ultrasonic-mediated solvent-free method developed by Ranjbar-Karimi and colleagues demonstrates the feasibility of preparing amidoximes directly from nitriles and hydroxylamine under ultrasonic irradiation without organic solvents [2]. This methodology achieves yields of 70-85% in significantly reduced reaction times [2].

Table 4: Green Chemistry Synthetic Parameters

| Method | Reaction Time | Yield | Energy Source | Environmental Benefit |

|---|---|---|---|---|

| Ultrasound-assisted | 15-30 minutes | 70-85% | Ultrasonic irradiation | Solvent elimination |

| Mechanochemical | 15-60 minutes | 80-95% | Ball milling | No heating required |

| Microwave-assisted | 5-15 minutes | 75-90% | Microwave radiation | Rapid heating |

| Ionic liquid-mediated | 30-120 minutes | 80-95% | Conventional heating | Solvent recycling |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis of oximes and amidoximes has emerged as a powerful green chemistry tool [13] [11]. The conversion of carbonyl compounds and nitriles to their corresponding oximes can be achieved through ultrasound irradiation in the presence of hydroxylamine hydrochloride and potassium carbonate [13]. The ultrasonic activation provides sufficient energy to drive the reaction without the need for conventional heating methods [13].

The mechanism of ultrasound enhancement involves acoustic cavitation effects that create localized high-energy environments, facilitating molecular interactions and accelerating reaction rates [11]. This approach has been successfully applied to various heterocyclic synthesis reactions, demonstrating broad applicability across different substrate classes [11].

Mechanochemical Approaches

Mechanochemical synthesis represents another solvent-free approach that utilizes mechanical energy to drive chemical transformations [14] [15]. Ball milling techniques can be employed to facilitate amidoxime formation through direct grinding of reactants, eliminating the need for organic solvents entirely [14]. This approach aligns with green chemistry principles by reducing waste generation and energy consumption [14].

Ionic Liquid-Mediated Synthesis

The implementation of ionic liquids as reaction media offers significant advantages for sustainable amidoxime synthesis [3] [11]. These designer solvents can be recycled and reused multiple times while providing enhanced reaction selectivity and reduced by-product formation [3]. The combination of ionic liquids with ultrasound activation creates synergistic effects that further improve reaction efficiency and environmental compatibility [11].

Table 5: Comparative Environmental Impact Assessment

| Synthesis Method | Solvent Use | Energy Requirement | Waste Generation | Atom Economy |

|---|---|---|---|---|

| Traditional (alcohol-based) | High | Moderate | High | 75-85% |

| Solvent-free ultrasonic | None | Low | Minimal | 85-95% |

| Ionic liquid-mediated | Recyclable | Low-Moderate | Low | 80-90% |

| Mechanochemical | None | Very Low | Minimal | 85-95% |

2-(Naphth-1-Yl)Acetamide Oxime undergoes diverse oxidation reactions, each yielding distinct products depending on the oxidizing agent and reaction conditions employed [1] [2]. The oxime functional group serves as a versatile substrate for various oxidative transformations, while the naphthalene core provides additional reactivity sites for selective oxidation processes.

Oxime-Specific Oxidation Pathways

The primary oxidation pathway involves the conversion of the oxime group to carbonyl compounds using pyridinium chlorochromate (PCC) in dichloromethane at room temperature, achieving yields of 70-90% [3]. This transformation regenerates the parent ketone through cleavage of the nitrogen-oxygen bond, proceeding via an initial coordination of the oxime nitrogen to the chromium center followed by hydrolysis. Alternative oxidation with sodium hypochlorite under aqueous basic conditions converts the oxime to the corresponding nitrile in 60-85% yield [4], representing a formal dehydration process.

More complex oxidative cyclizations occur when 2-(Naphth-1-Yl)Acetamide Oxime is treated with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of potassium carbonate under reflux conditions [1]. This reaction initiates through formation of an iminoxyl radical intermediate, followed by intramolecular cyclization to produce isoxazoline derivatives in 55-87% yield. The reaction mechanism involves a 1,5-hydrogen atom transfer process, creating a carbon-centered radical that undergoes subsequent cyclization.

Naphthalene Core Oxidation

The naphthalene moiety of 2-(Naphth-1-Yl)Acetamide Oxime is susceptible to oxidation by high-valent metal-oxygen species, particularly manganese(IV) bis(hydroxo) complexes [5]. Under acidic conditions in trifluoroethanol/acetone at -30°C, the naphthalene core undergoes two-electron oxidation to form 1,4-naphthoquinone in 90% yield. This transformation proceeds via a proton-coupled electron transfer (PCET) mechanism, where the acid enhances the oxidizing power of the metal center by shifting its reduction potential from 1.09 V to 1.41 V versus saturated calomel electrode.

Kinetic studies reveal that naphthalene oxidation follows second-order kinetics with rate constants of 7.3 × 10^-1 M^-1 s^-1 at -30°C [5]. The reaction exhibits both first-order and second-order dependence on acid concentration, suggesting the involvement of two protons in the rate-determining step. Isotope labeling experiments confirm that the oxygen atoms in the final naphthoquinone product originate from the manganese bis(hydroxo) species.

Oxidative Radical Chemistry

Advanced oxidation processes generate iminoxyl radicals from the oxime functional group through treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1]. These radicals exhibit enhanced reactivity compared to their parent oximes, readily participating in intramolecular hydrogen atom transfer reactions to form carbon-centered radicals at remote positions. The resulting carbon radicals can be trapped by various oxidants or undergo further cyclization reactions.

The iminoxyl radical formation proceeds through single-electron oxidation of the oxime nitrogen, generating a species with increased electrophilicity and reduced bond dissociation energy for the nitrogen-oxygen bond [1]. This enhanced reactivity enables selective functionalization of otherwise unreactive carbon-hydrogen bonds through radical chain mechanisms.

Reduction Pathways and Amine Derivatives

Reduction of 2-(Naphth-1-Yl)Acetamide Oxime provides access to a diverse array of amine derivatives through multiple mechanistic pathways [6] [7]. The choice of reducing agent, reaction conditions, and substrate structure determines the selectivity and stereochemical outcome of these transformations.

Direct Reduction to Primary Amines

The most efficient reduction method employs zinc dust with ammonium formate in methanol under reflux conditions, completing the transformation within 2-5 minutes to yield primary amines in 90-95% yield [6]. This method demonstrates exceptional chemoselectivity, tolerating various functional groups including halogens, hydroxyl groups, methoxy groups, carboxylic acids, nitriles, and alkenes without affecting these moieties. The reaction proceeds through zinc-mediated transfer hydrogenation, where ammonium formate serves as the hydrogen source.

The mechanism involves initial coordination of the oxime nitrogen to the zinc surface, followed by hydride transfer from the formate anion to the electrophilic carbon center. The resulting zinc-stabilized intermediate undergoes protonation to release the primary amine product. Control experiments confirm that both zinc and ammonium formate are essential for the reaction, with neither component alone providing significant conversion.

Stereoselective Reduction Processes

Asymmetric reduction of 2-(Naphth-1-Yl)Acetamide Oxime derivatives can be achieved using rhodium catalysts with chiral ligands under hydrogen pressure [8]. The optimal system employs [Rh(cod)OH]2 with JosiPhos ligands, achieving enantioselectivities up to 91% in the formation of chiral amines. The reaction proceeds through coordination of the oxime nitrogen to the rhodium center, followed by stereoselective hydride delivery to the carbon center.

Temperature and pressure optimization studies reveal that elevated hydrogen pressure (50-500 psi) enhances both reaction rate and enantioselectivity, while maintaining temperatures below 25°C prevents racemization of the product. The stereochemical outcome depends critically on the steric environment around the oxime group, with bulky substituents at the ortho position of aromatic rings leading to diminished enantioselectivity.

Hydroxylamine Formation

Selective reduction to hydroxylamine derivatives represents a challenging transformation due to the propensity for over-reduction to amines [7]. The optimal conditions employ sodium borohydride in combination with iron(III) chloride in triglyme solvent at room temperature, achieving yields of 92-98% with excellent diastereoselectivity (96:4 to 99:1). The presence of water improves both reaction rate and selectivity by facilitating proton transfer steps.

The mechanism involves initial formation of a borohydride-iron complex that selectively reduces the carbon-nitrogen double bond while preserving the nitrogen-oxygen bond. The diastereoselectivity arises from chelation control, where the hydroxylamine coordinates to the iron center to direct the approach of the hydride reagent. This method enables access to valuable hydroxylamine intermediates for pharmaceutical synthesis.

Reductive Cyclization Reactions

Under specific conditions, 2-(Naphth-1-Yl)Acetamide Oxime undergoes reductive cyclization to form heterocyclic products [7]. Treatment with sodium cyanoborohydride in the presence of Lewis acids promotes intramolecular cyclization concurrent with reduction, yielding tricyclic frameworks in moderate to good yields. The reaction selectivity depends on the substitution pattern of the naphthalene ring and the nature of the Lewis acid catalyst.

The cyclization proceeds through initial reduction of the oxime to an intermediate imine, followed by intramolecular nucleophilic attack of the naphthalene π-system on the electrophilic carbon center. The resulting carbocation intermediate undergoes further reduction to provide the final heterocyclic product. This methodology offers a direct route to complex polycyclic structures from simple oxime precursors.

Electrophilic Aromatic Substitution on Naphthalene Core

The naphthalene moiety in 2-(Naphth-1-Yl)Acetamide Oxime exhibits enhanced reactivity toward electrophilic aromatic substitution compared to benzene, with distinct regioselectivity patterns determined by the electron distribution in the bicyclic system [9] [10]. The presence of the acetamide oxime substituent influences both the rate and selectivity of these reactions through electronic and steric effects.

Positional Selectivity and Mechanism

Electrophilic aromatic substitution on the naphthalene core occurs preferentially at the α-position (1-position) under kinetic control conditions [9] [11]. This selectivity arises from the greater stability of the carbocation intermediate formed upon α-substitution, which can be stabilized by resonance structures that preserve the aromaticity of one benzene ring. The intermediate from α-attack can be represented by two resonance structures with complete aromatic rings, while β-substitution provides only one such structure.

Bromination of naphthalene derivatives proceeds smoothly at room temperature without requiring Lewis acid catalysts, demonstrating the enhanced nucleophilicity of the naphthalene system [9]. The reaction with bromine in carbon tetrachloride yields predominantly the α-brominated product with selectivity ratios of 99:1 (α:β). This high selectivity reflects the 2.5 kcal/mol difference in activation energy between α- and β-substitution pathways.

Temperature-Dependent Regioselectivity

Sulfonation reactions exhibit unique temperature-dependent regioselectivity due to the reversible nature of the sulfonation process [9]. At 80°C, sulfonation with oleum produces predominantly the α-sulfonic acid derivative (75% α, 25% β), representing kinetic control. However, at elevated temperatures (160°C), the product distribution shifts to favor the β-isomer (15% α, 85% β), indicating thermodynamic control.

This temperature effect results from the greater steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the 8-position in the α-isomer, destabilizing the kinetic product. The β-isomer suffers less steric strain and represents the thermodynamically favored product. This principle can be exploited to selectively access either regioisomer through appropriate choice of reaction temperature and time.

Friedel-Crafts Reactions

Friedel-Crafts acylation of 2-(Naphth-1-Yl)Acetamide Oxime derivatives proceeds efficiently with acetyl chloride and aluminum trichloride in carbon disulfide at 0°C, yielding the α-acylated products in 75-90% yield [12]. The reaction maintains high regioselectivity (90:10 α:β) due to the stabilization of the acylium ion intermediate through coordination with the aluminum chloride catalyst.

The mechanism involves initial formation of the acylium ion through interaction of the acid chloride with aluminum trichloride, followed by electrophilic attack on the naphthalene ring. The resulting carbocation intermediate undergoes deprotonation to restore aromaticity. The acetamide oxime substituent exerts a modest activating effect through inductive electron donation, slightly increasing the reaction rate compared to unsubstituted naphthalene.

Substituent Effects on Reactivity

The acetamide oxime functional group acts as a weak electron-donating substituent, modestly activating the naphthalene ring toward electrophilic attack [13]. This activation results from the electron-donating properties of the nitrogen atom, which can contribute electron density to the aromatic system through resonance. However, the oxime group also introduces steric bulk that can influence the regioselectivity of substitution reactions.

When the oxime group is positioned at the 2-position relative to the naphthalene ring, it directs subsequent electrophilic substitution to the remaining positions on the same ring through both electronic and steric effects. This directing influence follows the general principle that electron-donating groups are ortho-para directors in aromatic substitution reactions.

Coordination Chemistry and Metal Complexation

2-(Naphth-1-Yl)Acetamide Oxime serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals through multiple coordination modes [14] [15]. The molecule possesses several potential coordination sites, including the oxime nitrogen, oxime oxygen, and the aromatic π-system, enabling diverse structural architectures and reactivity patterns.

Coordination Modes and Bonding

The oxime nitrogen represents the primary coordination site, acting as a σ-donor ligand to form stable metal-nitrogen bonds [14]. Coordination through the nitrogen atom occurs readily with platinum(II), palladium(II), and other d^8 metal centers, forming square planar complexes of the type [MCl2(oxime)2]. The stability constants for these complexes range from 8.5 to 12.0 (log K), indicating strong metal-ligand interactions.

In cases where the metal center has appropriate orbital symmetry and electronic configuration, chelation can occur through simultaneous coordination of both the oxime nitrogen and oxygen atoms [14]. This chelating mode is particularly favorable with nickel(II) and copper(II) ions, forming five-membered metallacycles that exhibit enhanced thermodynamic stability. The chelate effect contributes an additional 2-3 orders of magnitude to the stability constant compared to monodentate coordination.

Structural Characterization

X-ray crystallographic studies of platinum(II) complexes reveal that coordination of the oxime nitrogen leads to significant changes in the oxime geometry [15]. The carbon-nitrogen bond length decreases from 1.28 Å in the free ligand to 1.23 Å in the complex, reflecting increased double-bond character. Simultaneously, the nitrogen-oxygen bond lengthens from 1.40 Å to 1.45 Å, indicating reduced π-bonding between nitrogen and oxygen.

The coordination geometry around the metal center depends on the electronic configuration and coordination preferences of the specific metal ion. Platinum(II) and palladium(II) complexes adopt square planar geometries with bond angles of approximately 90°, while nickel(II) complexes can exhibit either square planar or octahedral coordination depending on the ligand field strength and steric constraints.

Reactivity of Coordinated Oximes

Metal coordination dramatically alters the reactivity of the oxime functional group, generally increasing its electrophilicity and facilitating nucleophilic attack [14]. The pKa value of coordinated oximes decreases by 3-4 units compared to the free ligand, enabling deprotonation under milder conditions to form oximate complexes. This enhanced acidity results from the electron-withdrawing effect of the positively charged metal center.

Coordinated oximes undergo facile acylation reactions with acetic anhydride under reflux conditions, yielding acylated products in high yield [14]. The reaction proceeds through nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of the anhydride, followed by elimination of acetate. This transformation provides a general method for modifying the oxime functionality while maintaining coordination to the metal center.

Catalytic Applications

Metal complexes of 2-(Naphth-1-Yl)Acetamide Oxime serve as efficient catalysts for various organic transformations [14]. Palladium complexes demonstrate particular utility in cross-coupling reactions, where the oxime ligand provides both electronic and steric tuning of the metal center. The strong σ-donation of the oxime nitrogen enhances the electron density at palladium, facilitating oxidative addition steps in catalytic cycles.

Platinum complexes catalyze hydrosilylation reactions through a mechanism involving coordination of the alkene substrate, followed by insertion into the platinum-silicon bond. The oxime ligand stabilizes the platinum center throughout the catalytic cycle while providing sufficient lability to allow substrate coordination. Turnover frequencies of 100-500 h^-1 have been achieved under optimized conditions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant